1-(4-Fluorophenyl)-2-(methylamino)butan-1-one,monohydrochloride
Description
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one, monohydrochloride (CAS: Not explicitly provided; synonyms: 4-Fluorobuphedrone hydrochloride) is a fluorinated cathinone derivative. Its molecular formula is C₁₁H₁₃ClFNO (calculated molecular weight: 237.68 g/mol) . Structurally, it features a 4-fluorophenyl ring attached to a butanone backbone with a methylamino substituent at the second carbon. This compound is primarily used in research contexts, particularly in studies involving psychoactive substances .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(methylamino)butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVKMWWJQGQKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)F)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2624137-27-3 | |
| Record name | 4-Fluoro buphedrone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2624137273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-FLUORO BUPHEDRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM96UM4KTT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and methylamine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.
Reduction: The imine is then reduced to form the corresponding amine.
Alkylation: The amine is alkylated with a suitable alkyl halide to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various amines or alcohols.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Investigated for potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: The compound may affect the release, reuptake, or metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Receptor Binding: It may bind to specific receptors in the brain, influencing neuronal activity and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Structural and Pharmacological Analogs
The following table summarizes key structural and pharmacological differences between 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one, monohydrochloride and related compounds:
Key Differences and Research Findings
Backbone Chain Length and Functional Groups
- Butanone vs.
- Hydroxyl Group Impact: The ethanol variant (C₉H₁₃ClFNO) replaces the ketone with a hydroxyl group, increasing water solubility but reducing metabolic stability due to susceptibility to oxidation .
Pharmacological Targets
- Cathinones vs. SSRIs: While 4-Fluorobuphedrone and 4-Fluoroephedrone are cathinone derivatives with stimulant properties, Desmethylcitalopram (an SSRI) inhibits serotonin reuptake, indicating divergent mechanisms of action despite shared 4-fluorophenyl motifs .
- Piperazine-Containing Analogs: The phenylpiperazine-substituted butanone (C₂₀H₂₂ClFN₂O₂) may exhibit dual serotonin/dopamine receptor modulation, a feature absent in simpler cathinones .
Biological Activity
1-(4-Fluorophenyl)-2-(methylamino)butan-1-one, monohydrochloride, is a synthetic compound belonging to the class of substituted cathinones. It is structurally related to other psychoactive substances and has garnered attention for its potential biological activities, particularly in the context of neuropharmacology.
Chemical Structure and Properties
- IUPAC Name : 1-(4-fluorophenyl)-2-(methylamino)butan-1-one; hydrochloride
- Molecular Formula : C11H15ClFNO
- Molecular Weight : 231.7 g/mol
- CAS Number : 2624137-27-3
This compound features a fluorinated phenyl ring and a methylamino side chain, which may influence its pharmacological properties and metabolic stability.
The biological activity of 1-(4-fluorophenyl)-2-(methylamino)butan-1-one involves its interaction with various neurotransmitter systems:
- Neurotransmitter Modulation : The compound is believed to affect the release and reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This modulation can lead to stimulant effects similar to those observed with other cathinones.
- Receptor Interaction : It may bind to specific receptors in the central nervous system, influencing neuronal signaling pathways that regulate mood, cognition, and motor activity.
Comparison with Similar Compounds
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| Methcathinone | Similar stimulant properties | Known for euphoria and increased energy |
| Mephedrone | Similar structure and effects | Associated with psychoactive effects |
| 4-Methylmethcathinone | Related structure | Stimulant effects with potential for abuse |
The presence of the fluorine atom in 1-(4-fluorophenyl)-2-(methylamino)butan-1-one may enhance its potency or alter its pharmacokinetic profile compared to these similar compounds.
In Vitro Studies
Recent studies have focused on the in vitro metabolism of this compound. Research indicates that it undergoes significant hepatic metabolism, primarily through cytochrome P450 enzymes. The metabolic pathways include:
- Phase I Reactions : Oxidation leading to various metabolites.
- Phase II Reactions : Conjugation reactions that increase water solubility for excretion.
Case Studies
A notable case involved a cohort study examining the effects of 1-(4-fluorophenyl)-2-(methylamino)butan-1-one on human subjects. The findings suggested:
- Psychostimulant Effects : Users reported increased energy levels and euphoria, consistent with other stimulants.
- Adverse Effects : Some subjects experienced anxiety, tachycardia, and insomnia.
These findings underline the importance of understanding both therapeutic potential and risks associated with the use of this compound.
Q & A
Q. How can researchers synthesize 1-(4-fluorophenyl)-2-(methylamino)butan-1-one, monohydrochloride, and validate its structural identity?
Methodological Answer: Synthesis typically involves a two-step process:
Condensation reaction : React 4-fluorophenylacetone with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine intermediate.
Salt formation : Treat the freebase with hydrochloric acid to obtain the monohydrochloride salt.
Structural validation requires:
- NMR spectroscopy : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and methylamino moiety (δ ~2.5–3.0 ppm for CH-NH).
- Mass spectrometry (MS) : Verify the molecular ion peak (expected m/z: ~211 for the freebase; +HCl adds 36.46 Da).
- Elemental analysis : Match calculated and observed C, H, N, and Cl percentages .
Q. What chromatographic methods are suitable for purity analysis of this compound?
Methodological Answer:
- Reverse-phase HPLC : Use a C18 column (e.g., Chromolith®) with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Set UV detection at 254 nm to resolve impurities.
- Impurity profiling : Compare retention times against known analogues (e.g., 4-CMC or 4-CEC) to detect positional isomerism or byproducts .
Advanced Research Questions
Q. How can researchers investigate the neuropharmacological mechanisms of this compound?
Methodological Answer:
- Receptor binding assays : Screen for affinity at monoamine transporters (e.g., dopamine, serotonin) using radiolabeled ligands (e.g., [³H]WIN-35,428 for dopamine transporter inhibition).
- In vitro neuronal models : Measure intracellular Ca flux in SH-SY5Y cells to assess stimulatory effects.
- Behavioral assays : Administer the compound to rodent models and evaluate locomotor activity (open-field test) or conditioned place preference for abuse potential .
Q. How can conflicting metabolic pathway data across studies be resolved?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Identify phase I metabolites (e.g., N-demethylation or β-keto reduction) and phase II conjugates (e.g., glucuronidation).
- Isotopic labeling : Use deuterated methyl groups (e.g., CD-methylamine during synthesis) to track metabolic transformations via MS/MS fragmentation patterns .
Q. What experimental designs are recommended for assessing acute toxicity?
Methodological Answer:
- In vivo acute toxicity studies : Administer escalating doses (10–100 mg/kg) to rodents via intraperitoneal injection. Monitor vital signs (e.g., heart rate, respiratory rate) and perform histopathology on organs (liver, kidneys).
- In vitro cytotoxicity : Use human hepatocyte (HepG2) cultures to determine IC values via MTT assays. Compare results with structural analogues (e.g., 4-CMC) to establish SAR .
Q. How can crystallographic data resolve discrepancies in molecular conformation?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/HCl. Refine the structure using software (e.g., SHELX) to determine bond angles and torsional strain in the butanone backbone.
- Comparative analysis : Overlay the crystal structure with computational models (e.g., DFT-optimized geometries) to validate stereoelectronic effects .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported receptor binding affinities?
Methodological Answer:
- Standardize assay conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and membrane preparation methods across studies.
- Control for enantiomeric purity : Use chiral HPLC to separate and test individual enantiomers, as stereochemistry significantly impacts binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
